(4-Fluorophenyl)acetone oxime (4-Fluorophenyl)acetone oxime
Brand Name: Vulcanchem
CAS No.: 151427-07-5
VCID: VC0171921
InChI: InChI=1S/C9H10FNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES: CC(=NO)CC1=CC=C(C=C1)F
Molecular Formula: C9H10FNO
Molecular Weight: 167.18

(4-Fluorophenyl)acetone oxime

CAS No.: 151427-07-5

Cat. No.: VC0171921

Molecular Formula: C9H10FNO

Molecular Weight: 167.18

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)acetone oxime - 151427-07-5

Specification

CAS No. 151427-07-5
Molecular Formula C9H10FNO
Molecular Weight 167.18
IUPAC Name (NE)-N-[1-(4-fluorophenyl)propan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C9H10FNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES CC(=NO)CC1=CC=C(C=C1)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (4-fluorophenyl)acetone oxime consists of:

  • A 4-fluorophenyl ring: A benzene ring substituted with a fluorine atom at the para position.

  • An acetone backbone: A propan-2-one moiety (CH₃CO–).

  • An oxime group: Formed by condensing hydroxylamine (NH₂OH) with the acetone carbonyl group.

PropertyValueSource
Molecular FormulaC₉H₁₀FNO
Molecular Weight167.18 g/mol
LogP (Partition Coefficient)2.73 (estimated for analogs)
PSA (Polar Surface Area)32.59 Ų (analog data)

The fluorine substituent enhances lipophilicity compared to non-fluorinated analogs, which may influence its solubility and biological interactions .

Functional Group Reactivity and Derivatization

The oxime group in (4-fluorophenyl)acetone oxime participates in nucleophilic and electrophilic reactions, enabling further functionalization:

Key Reaction Types

  • Schiff Base Formation:

    • The –NH– group reacts with aldehydes/ketones to form Schiff bases, useful in ligand design or polymer chemistry.

  • Cyclization Reactions:

    • Intramolecular cyclization can yield heterocyclic compounds, such as oxazolines or isoxazoles.

  • N-Oxide Formation:

    • Oxidation of the oxime group generates N-oxides, which may act as intermediates in pharmaceutical synthesis.

Comparative Reactivity of Fluorinated vs. Non-Fluorinated Oximes

Fluorine’s electron-withdrawing effect stabilizes adjacent π-systems, potentially altering reaction kinetics. For example:

  • Electrophilic substitution: Fluorine directs meta-substitution on the aromatic ring, unlike chloro analogs (which direct para-substitution due to higher electron-withdrawing strength) .

  • Oxime stability: Fluorinated oximes may exhibit enhanced thermal stability compared to chlorinated derivatives .

Applications in Research and Industry

Organic Synthesis

(4-Fluorophenyl)acetone oxime serves as a building block for complex molecules:

  • Cross-coupling reactions: The fluorophenyl group facilitates Suzuki or Heck coupling to introduce aryl/heteroaryl moieties.

  • Oxime ester formation: Reaction with acid chlorides (e.g., terephthaloyl chloride) yields bridged oxime esters, explored in coordination chemistry and polymer science .

ApplicationExample ReactionOutcome
Coordination chemistryReaction with metal saltsChelating ligands for metal complexes
Polymer synthesisPolycondensationFluorinated polyoximes

Medicinal Chemistry

Fluorinated oximes are investigated for biological activity:

  • Antimicrobial agents: Fluorine’s small size and electronegativity enhance membrane penetration.

  • Anticancer agents: Oximes may inhibit metalloenzymes (e.g., matrix metalloproteinases).

Note: Direct biological data for (4-fluorophenyl)acetone oxime is limited, but structurally related compounds (e.g., chloro derivatives) show herbicidal activity .

HazardMitigation
Skin/eye irritationUse PPE; wash with soap
Inhalation risksWork in fume hoods

Structural Analogues and Comparative Analysis

Key Analogues

CompoundSubstituentKey Property
(4-Chlorophenyl)acetone oximeClHigher electron-withdrawing strength
Acetophenone oximeHLower lipophilicity
4-FluoroacetophenoneF (no oxime)Precursor for oxime synthesis

Fluorine vs. Chlorine: Fluorine’s smaller atomic size and lower electronegativity than chlorine result in distinct electronic effects, influencing reactivity and stability .

Future Research Directions

  • Biological Evaluation: Screening for antimicrobial or anticancer activity.

  • Catalytic Applications: Use as ligands in asymmetric catalysis.

  • Material Science: Incorporation into fluorinated polymers or liquid crystals.

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